(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole
Description
(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole is a dihydrothiazole derivative characterized by a fused hydrazono moiety, a furan-2-ylmethyl substituent, and a phenyl group. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
(Z)-3-(furan-2-ylmethyl)-4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13(2)18-19-17-20(11-15-9-6-10-21-15)16(12-22-17)14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHHVGAWVLYKOB-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C\1/N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a phenyl group, which contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with thiazole and furan moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for its potential effects on various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| (Z)-3-(furan-2-ylmethyl)-4-phenyl... | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that (Z)-3-(furan-2-ylmethyl)-4-phenyl... exhibited significant cytotoxicity against several cancer cell lines:
- Breast Cancer (MCF-7) :
- IC50 = 12 µM
- Mechanism: Induction of apoptosis via caspase activation.
- Lung Cancer (A549) :
- IC50 = 15 µM
- Mechanism: Cell cycle arrest at the G1 phase.
The biological activity of (Z)-3-(furan-2-ylmethyl)-4-phenyl... is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition :
- Potential inhibition of topoisomerases and kinases involved in DNA replication.
- Receptor Modulation :
- Interaction with growth factor receptors leading to reduced cell proliferation.
Comparison with Similar Compounds
Structural Analogues in the Thiazole and Thiadiazole Families
The target compound shares a dihydrothiazole core with several derivatives reported in the literature. Key structural variations among analogues include:
- Heterocyclic Modifications : Thiadiazole derivatives (e.g., compounds 13a–13d in ) replace the dihydrothiazole ring with a thiadiazole system, increasing aromaticity and altering electronic properties .
- Substituent Diversity : Analogues such as 6f and 7a–7f () feature substituents like adamantane, dihydrodioxin, and nitro groups, which influence steric bulk, solubility, and intermolecular interactions .
- Planarity and Conformation : Fluorophenyl-substituted thiazoles (compounds 4 and 5 , ) exhibit near-planar structures except for one perpendicular fluorophenyl group, contrasting with the target compound’s furan moiety, which may reduce steric hindrance .
Table 1: Structural and Physical Data of Selected Analogues
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., adamantane in 6f ) correlate with higher melting points (160–210°C) due to enhanced crystal packing . The target compound’s furan group may lower its melting point compared to fluorophenyl analogues.
- Solubility : Nitro and halogen substituents (e.g., 7d , 4 ) reduce solubility in polar solvents, whereas dihydrodioxin groups (7a–7f ) may improve solubility in organic media .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-(propan-2-ylidenehydrazono)-2,3-dihydrothiazole, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of furan-2-ylmethyl hydrazine derivatives with thiazole precursors. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMSO or ethanol enhance reaction efficiency (65% yield in DMSO for analogous triazole synthesis) .
- Catalysis : Glacial acetic acid (5 drops) accelerates hydrazone formation in ethanol, as seen in benzaldehyde coupling reactions .
- Reflux Duration : Extended reflux (4–18 hours) ensures complete cyclization, but shorter times (4 hours) may reduce side products .
- Purification : Recrystallization in water-ethanol mixtures improves purity (e.g., light-yellow powder with m.p. 141–143°C in triazole derivatives) .
Table 1 : Comparative Synthesis Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst | Reflux Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazide + Thiazole | DMSO | None | 18 hours | 65% | |
| Benzaldehyde + Triazole | Ethanol | Acetic acid | 4 hours | 70–80% |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Distinguishes hydrazone (δ 8.2–8.5 ppm) and furan protons (δ 6.3–7.1 ppm). The (Z)-configuration is confirmed by NOESY correlations between the propan-2-ylidene and thiazole protons .
- IR Spectroscopy : Absorptions at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H hydrazone) validate functional groups .
- Elemental Analysis (CHNS) : Matches calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation in hydrazone derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for thiazole-hydrazone hybrids .
Q. How can the (Z)-isomer be selectively synthesized and distinguished from the (E)-form?
- Methodological Answer :
- Steric Control : Bulky substituents (e.g., furan-2-ylmethyl) favor the (Z)-isomer via kinetic control during cyclization .
- Chromatographic Separation : HPLC with chiral columns (e.g., Chiralpak IA) resolves isomers, as applied to triazole-thiazole hybrids .
- Spectroscopic Differentiation : NOESY NMR shows spatial proximity between the thiazole methyl and hydrazone groups in the (Z)-form .
Advanced Research Questions
Q. How can contradictory reports about this compound’s biological activity be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Resolve via:
- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify IC50 trends .
- Structural Analog Comparison : Compare bioactivity of derivatives with/without the furan or hydrazone moieties (see Table 2 ) .
- Purity Validation : Re-test compounds after rigorous purification (e.g., column chromatography + recrystallization) to exclude impurity effects .
Table 2 : Bioactivity of Structural Analogs
Q. What mechanistic insights explain the reactivity of the propan-2-ylidenehydrazone group in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Sites : The hydrazone nitrogen acts as a nucleophile, reacting with aldehydes (e.g., benzaldehyde in ethanol) to form Schiff bases .
- Acid/Base Sensitivity : Protonation at pH < 4 disrupts conjugation, altering UV-Vis spectra (λmax shifts from 340 nm to 310 nm) .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict charge distribution, guiding functionalization at the hydrazone C=N bond .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or DNA)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The furan group shows π-π stacking with Phe residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Hydrazone hydrogen bonds with Asp1046 in EGFR are critical .
- QSAR Models : Correlate substituent electronegativity (e.g., furan vs. phenyl) with IC50 values for anticancer activity .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
